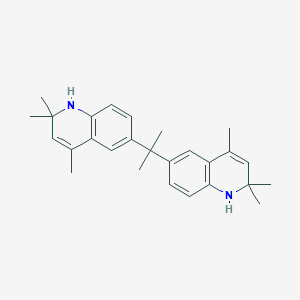

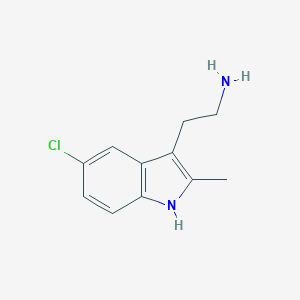

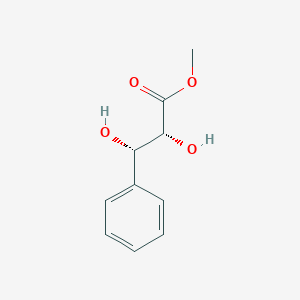

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Overview

Description

2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine, commonly referred to as 2C-E, is a psychoactive substance of the indole chemical class. It is a synthetic compound of the phenethylamine family, and is known to produce psychedelic, entactogenic, and stimulant effects. It is a derivative of the 2C family of compounds, which are all based on the 2,5-dimethoxy-4-substituted phenethylamine skeleton. 2C-E was first synthesized in 1974 by Alexander Shulgin and is the most potent of the 2C compounds.

Scientific Research Applications

Antibacterial and Antifungal Activity: Derivatives of 2-(1H-indol-3-yl)ethanamine have shown promising antibacterial and antifungal activities against various bacteria and fungi. This includes compounds like 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives (R. Kumbhare et al., 2013).

Restoration of Antibacterial Activity: Some derivatives, such as 1-(1H-Indol-3-yl)ethanamine, have been effective in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, suggesting a new strategy in antibacterial treatment (A. Héquet et al., 2014).

Crystal Structure Analysis: The crystal structure of certain derivatives, like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, has been analyzed, showing a planar ring system with intermolecular C-H...O hydrogen bonds (A. Aydın et al., 2017).

Synthesis of Indole Derivatives: Studies have demonstrated the synthesis of various indole derivatives using 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine or related compounds, which are important in medicinal chemistry (H. Yi et al., 2005).

Novel Asymmetric Synthesis: Research has presented novel methods for the asymmetric synthesis of derivatives like (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine, with high yield and stereoselectivity, which are significant for pharmaceutical applications (Yang Jia-li, 2015).

Catalytic Activity: Some studies focus on the catalytic activity of compounds derived from this compound in chemical reactions, such as Pd(II) catalyzed N-oxidation processes (Dakshayani Shankarlingaiah et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 5-Chloro-2-methyltriptamine, is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

5-Chloro-2-methyltriptamine interacts with the NMDA receptor in a voltage-dependent manner This means that the compound’s interaction with the receptor is influenced by the membrane potential of the neuron

Pharmacokinetics

Like many indole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration . The compound’s distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the individual’s physiological characteristics.

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with the NMDA receptor in a voltage-dependent manner . This suggests that it may interact with other enzymes, proteins, and biomolecules in a similar manner.

Cellular Effects

Given its known interaction with the NMDA receptor, it is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to inhibit the NMDA receptor in a voltage-dependent manner . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

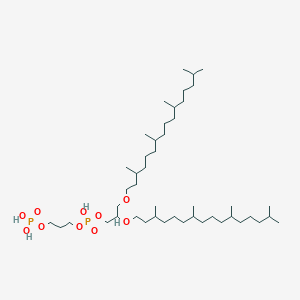

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPQHAMKVHECAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

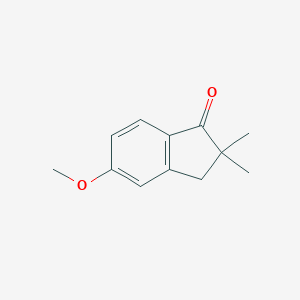

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352352 | |

| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203-95-8 | |

| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)